molecular formula C23H24N2O3 B2773019 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol CAS No. 307341-14-6

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol

Cat. No.: B2773019
CAS No.: 307341-14-6
M. Wt: 376.456
InChI Key: BYYCTGKXNMJGFF-UHFFFAOYSA-N
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Description

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol is a complex organic compound that features a unique structure combining a benzo[d][1,3]dioxole moiety, a piperazine ring, and a naphthalen-2-ol group. This compound is of significant interest due to its potential pharmacological properties and applications in various scientific fields.

Mechanism of Action

Target of Action

Similar compounds have been found to interact with gaba-ergic neurotransmission

Mode of Action

It has been suggested that it might influence gaba-ergic neurotransmission . This could involve enhancing the activity of GABA, an inhibitory neurotransmitter, leading to a decrease in neuronal excitability.

Biochemical Pathways

The compound’s influence on GABA-ergic neurotransmission suggests that it may affect the GABAergic pathway . This pathway plays a crucial role in maintaining the balance between neuronal excitation and inhibition. Alterations in this pathway can lead to various neurological disorders, including epilepsy and depression.

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability and low toxicity

Result of Action

The compound has been found to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . Moreover, it showed good antidepressant activity . These results suggest that the compound could have potential therapeutic applications in the treatment of epileptic disorders and depression.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the compound’s storage temperature can affect its stability Additionally, the compound’s efficacy can be influenced by the physiological environment, such as the presence of other drugs or substances in the body

Biochemical Analysis

Biochemical Properties

It has been suggested that it might influence GABA-ergic neurotransmission in the brain . This could potentially involve interactions with various enzymes, proteins, and other biomolecules.

Cellular Effects

In terms of cellular effects, this compound has been shown to exhibit excellent protection against seizures induced by maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) in mice as well as rats . It also demonstrated 50% protection in a pilocarpine-induced model of status epilepticus (SE) at a dose of 100 mg/kg in rats .

Molecular Mechanism

It is suggested that it might influence GABA-ergic neurotransmission in the brain . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It has been shown to exhibit good antidepressant activity and did not exhibit any significant toxicity .

Dosage Effects in Animal Models

In animal models, the effects of 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol vary with different dosages. For instance, in a pilocarpine-induced model of status epilepticus (SE), it demonstrated 50% protection at a dose of 100 mg/kg in rats .

Metabolic Pathways

It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve interactions with various enzymes or cofactors.

Transport and Distribution

It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve interactions with various transporters or binding proteins.

Subcellular Localization

It is suggested that it might influence GABA-ergic neurotransmission in the brain , which could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles.

Preparation Methods

The synthesis of 1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol has a wide range of scientific research applications:

Comparison with Similar Compounds

1-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)naphthalen-2-ol can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-[[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3/c26-21-7-6-18-3-1-2-4-19(18)20(21)15-25-11-9-24(10-12-25)14-17-5-8-22-23(13-17)28-16-27-22/h1-8,13,26H,9-12,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYCTGKXNMJGFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)OCO3)CC4=C(C=CC5=CC=CC=C54)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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